3-クロロベンジルオキシ)ベンゾイルクロリド

概要

説明

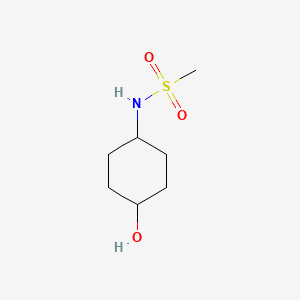

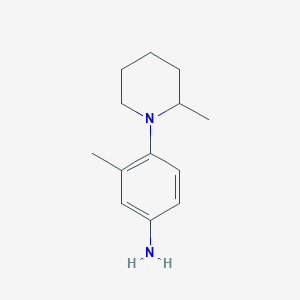

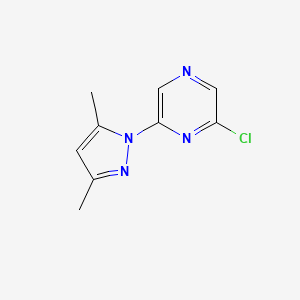

2-[(3-Chlorobenzyl)oxy]benzoyl chloride is a specialty product used for proteomics research . It has a molecular formula of C14H10Cl2O2 and a molecular weight of 281.14 .

Molecular Structure Analysis

The molecular structure of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride consists of a benzoyl chloride group attached to a chlorobenzyl group via an oxygen atom . The presence of the chlorine atoms and the oxygen atom can significantly influence the chemical properties of the compound, including its reactivity.科学的研究の応用

プロテオミクス研究

“3-クロロベンジルオキシ)ベンゾイルクロリド”はプロテオミクス研究で使用される特殊な製品です . プロテオミクスとは、タンパク質、特にその構造と機能を大規模に研究する分野です。この化合物は、タンパク質構造の分析、およびタンパク質の同定と定量に使用できます。

サリチル酸誘導体の合成

この化合物は、サリチル酸誘導体の合成に使用されます . 具体的には、サリチル酸と3-(クロロメチル)ベンゾイルクロリドをアセトンを溶媒とし、ピリジンを触媒として反応させることにより、2-((3-(クロロメチル)ベンゾイル)オキシ)安息香酸を生成するために使用されます .

新規鎮痛薬の開発

サリチル酸誘導体の新しい化合物、すなわち2-((3-(クロロメチル)ベンゾイル)オキシ)安息香酸(3CBB)は、アセチルサリチル酸(ASA)よりも高い鎮痛効果とより少ない潰瘍刺激を示す化合物を探すために合成されました . これは、“3-クロロベンジルオキシ)ベンゾイルクロリド”が新規鎮痛薬の開発に使用できることを示唆しています。

抗炎症研究

この化合物は、抗炎症研究にも関与しています . “3-クロロベンジルオキシ)ベンゾイルクロリド”から合成されたものも含め、サリチル酸誘導体は、シクロオキシゲナーゼ(COX)阻害による抗炎症効果でよく知られています .

抗血小板活性研究

COX-2特異性、毒性プロファイル、鎮痛、抗炎症、および抗血小板活性に関する予備評価の結果、2-((3-(クロロメチル)ベンゾイル)オキシ)安息香酸は、新規薬物開発のための有望な化合物となっています . これは、“3-クロロベンジルオキシ)ベンゾイルクロリド”が抗血小板活性に関する研究に使用できることを示唆しています。

作用機序

3-Chlorobenzyloxybenzoyl chloride is an acylating agent and reacts with alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives. The reaction proceeds via a nucleophilic substitution reaction, in which the chlorine atom is replaced by a nucleophile. The reaction is typically conducted in the presence of a base, such as potassium hydroxide, which serves to deprotonate the chlorine atom and facilitate the reaction.

Biochemical and Physiological Effects

3-Chlorobenzyloxybenzoyl chloride is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is generally regarded as safe for use in laboratory experiments.

実験室実験の利点と制限

The advantages of using 3-chlorobenzyloxybenzoyl chloride in laboratory experiments include its low cost, its availability in a variety of solvents, and its ability to participate in a variety of reactions. The primary limitation of this compound is its sensitivity to moisture and air, which can lead to the formation of impurities and by-products.

将来の方向性

The future directions for the use of 3-chlorobenzyloxybenzoyl chloride in scientific research include its use in the synthesis of biologically active compounds, such as peptides, antibiotics, and other pharmaceuticals. Additionally, it could be used to synthesize polymers, dyes, and other materials for use in a variety of industrial and consumer applications. Additionally, it could be used in the synthesis of novel compounds for use in the study of biological processes, such as drug metabolism and gene expression.

Safety and Hazards

特性

IUPAC Name |

2-[(3-chlorophenyl)methoxy]benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBDEJFXGHBJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246586 | |

| Record name | Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160250-13-4 | |

| Record name | Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine](/img/structure/B1451874.png)

![Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B1451875.png)

amine](/img/structure/B1451881.png)

![2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1451884.png)

![6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451889.png)

![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)